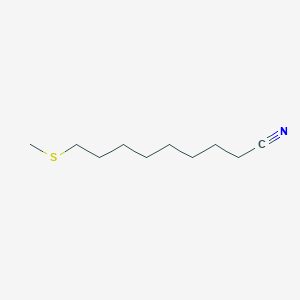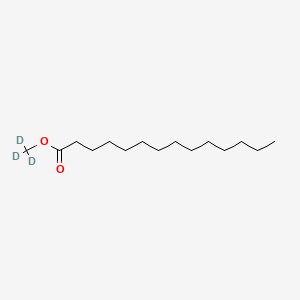
Methyl Myristate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl Myristate-d3 is a deuterated form of methyl myristate, a methyl ester of myristic acid. It is commonly used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of this compound is C15H27D3O2, and it has a molecular weight of 245.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl Myristate-d3 can be synthesized through the esterification of myristic acid with methanol-d3 (deuterated methanol). The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the esterification of myristic acid with methanol-d3 in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl Myristate-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form myristic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it to myristyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions
Major Products Formed
Oxidation: Myristic acid.
Reduction: Myristyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl Myristate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a component in the formulation of various products .
Mechanism of Action
The mechanism of action of Methyl Myristate-d3 is primarily related to its role as a labeled compound. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic pathways and transformations of myristic acid derivatives. The deuterium atoms in this compound provide a distinct signal in spectroscopic analyses, facilitating the identification and quantification of the compound in complex mixtures .
Comparison with Similar Compounds
Similar Compounds
Methyl Myristate: The non-deuterated form of Methyl Myristate-d3.
Methyl Laurate: A methyl ester of lauric acid, with a shorter carbon chain.
Methyl Palmitate: A methyl ester of palmitic acid, with a longer carbon chain.
Methyl Stearate: A methyl ester of stearic acid, with an even longer carbon chain
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. The presence of deuterium atoms allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C15H30O2 |
|---|---|
Molecular Weight |
245.42 g/mol |
IUPAC Name |
trideuteriomethyl tetradecanoate |
InChI |
InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3/i2D3 |
InChI Key |
ZAZKJZBWRNNLDS-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


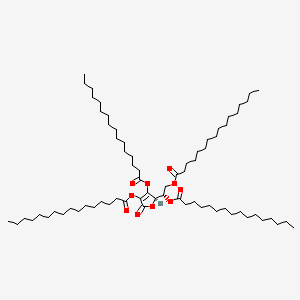
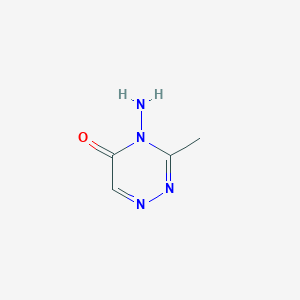
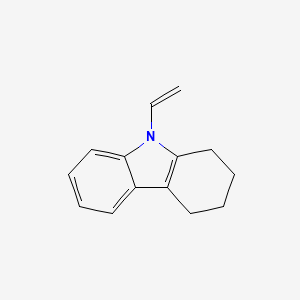
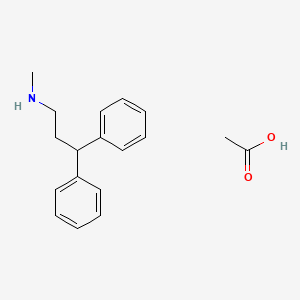

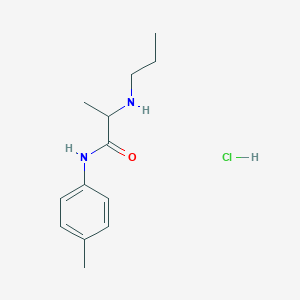
![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)
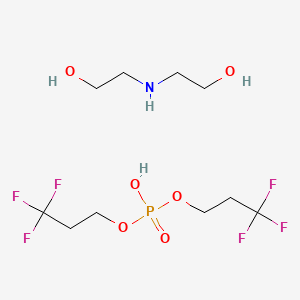
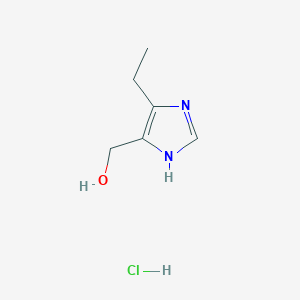
![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
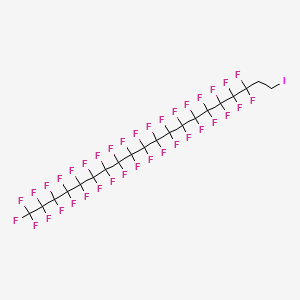

![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)
